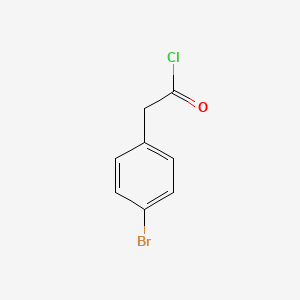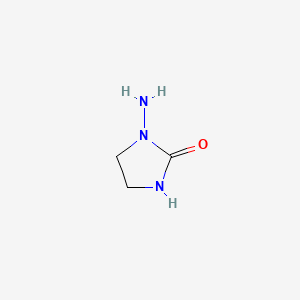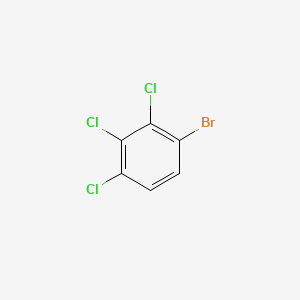
2-tert-Butylbenzylchlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butylbenzyl Chloride involves the preparation from tert-butylbenzene with paraformaldehyde and hydrochloric acid, indicating optimum reaction conditions such as temperature, reaction time, and the use of phosphoric acid as a catalyst for efficient synthesis (Wang Da-wei, 2003).
Molecular Structure Analysis
The molecular structure of derivatives related to 2-tert-Butylbenzyl chloride has been characterized by various techniques, including X-ray diffraction. For example, the crystal structure of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one demonstrates inter- and intramolecular hydrogen bond interactions stabilizing the structure, showcasing the complexity and detailed molecular interactions within similar compounds (Liang-zhong Xu et al., 2006).
Chemical Reactions and Properties
2-tert-Butylbenzyl chloride undergoes various chemical reactions, including photosolvolysis in tert-butyl alcohol, demonstrating the nature of excited states and the potential for solvolysis product formation through sensitization and quenching techniques (S. J. Cristol & T. Bindel, 1981).
Physical Properties Analysis
The physical properties, such as solubility and boiling point, are critical for understanding the behavior of 2-tert-Butylbenzyl chloride in various solvents and conditions. However, specific studies detailing these properties were not identified in the current literature search, indicating a potential area for further research.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations. The conversion of tert-Butyl esters to acid chlorides using SOCl2, with tert-Butylbenzyl chloride being reactive under these conditions, showcases its chemical reactivity and the potential for selective conversion in the presence of other esters (J. A. Greenberg & T. Sammakia, 2017).
Wissenschaftliche Forschungsanwendungen
Hochgenaue Rotationsspektroskopie
2-tert-Butylbenzylchlorid: wird in der hochauflösenden Rotationsspektroskopie verwendet, um molekulare Parameter von Isotopologen zu bestimmen . Diese Methode beinhaltet die Detektion von Rotationsspektren chemischer Reaktionen in der Gasphase, was für das Verständnis der molekularen Strukturen und der Elektronenverteilung entscheidend ist.
Quantenchemische Berechnungen
Die Verbindung dient als Modell für quantenchemische Berechnungen, um spektroskopische Zuordnungen zu erleichtern . Diese Berechnungen sind unerlässlich, um das molekulare Verhalten und die Wechselwirkungen vorherzusagen, die für die Entwicklung neuer Materialien und Medikamente von grundlegender Bedeutung sind.
Torsionsoszillationsforschung
Forscher verwenden This compound, um Torsionsoszillationen zu untersuchen, was zum Verständnis der Dynamik der molekularen Bewegung beiträgt . Dieses Wissen wird in der Materialwissenschaft und -technik eingesetzt, um Stoffe mit gewünschten mechanischen Eigenschaften zu entwickeln.
Studien zum Hyperfein-Kopplungseffekt
Die Verbindung spielt auch eine wichtige Rolle bei der Erforschung des Hyperfein-Kopplungseffekts von Halogenkernen . Diese Forschung hat Auswirkungen auf die Kernspinresonanzspektroskopie (NMR), die in der chemischen Analyse und in der medizinischen Bildgebung weit verbreitet ist.
Chemischer Nachweis und Sensorik
Aufgrund ihrer einzigartigen molekularen Fingerabdrücke kann This compound für den chemischen Nachweis und die Sensorik eingesetzt werden . Diese Anwendung ist für die Umweltüberwachung und den Nachweis von gefährlichen Stoffen von Bedeutung.
Isotopologensensorik
Die Isotopologen der Verbindung können in Spurenmengen während chemischer Prozesse nachgewiesen werden, was für die Überwachung chemischer Reaktionen und die Sicherstellung der Produktreinheit unerlässlich ist .
Erläuterung der Molekülstruktur
This compound: hilft bei der Aufklärung der dreidimensionalen Strukturen freier Moleküle . Dies ist entscheidend im Bereich der Strukturbiologie, wo das Verständnis der Form von Molekülen wie Proteinen zu Durchbrüchen in der Medikamentenentwicklung führen kann.
Entwicklung von Spektrometern
Schließlich wird die Verbindung bei der Entwicklung und Erprobung neuer Spektrometertechnologien eingesetzt . Diese Fortschritte verbessern die Genauigkeit und Leistungsfähigkeit von chemischen Nachweisinstrumenten, die in verschiedenen wissenschaftlichen Disziplinen eingesetzt werden.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-tert-Butylbenzyl chloride is the benzylic position in organic compounds . The benzylic position is a carbon atom that is directly attached to an aromatic system, such as a benzene ring . This position is particularly reactive due to the resonance stabilization of the benzylic radical .
Mode of Action
2-tert-Butylbenzyl chloride interacts with its targets through a nucleophilic substitution reaction . In this reaction, a nucleophile, which is a species rich in electrons, attacks the benzylic position, leading to the substitution of the chloride group . This reaction can occur via two pathways: SN1 or SN2 . The pathway depends on the degree of substitution at the benzylic position . For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, potentially affecting a wide range of biochemical processes .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body .
Result of Action
The result of the action of 2-tert-Butylbenzyl chloride is the formation of a new organic compound where the chloride group at the benzylic position has been replaced by a nucleophile . This can lead to significant changes in the properties of the original compound .
Action Environment
The action of 2-tert-Butylbenzyl chloride can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the nature of the solvent, the temperature, and the concentration of the nucleophile .
Eigenschaften
IUPAC Name |
1-tert-butyl-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNALCYSVKFCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069088 | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56240-38-1 | |
| Record name | 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56240-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















